molecular formula C22H23FN2O4 B12846164 tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate

tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate

Cat. No.: B12846164
M. Wt: 398.4 g/mol
InChI Key: TWQAEDUMDUDFGX-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate typically involves multi-step organic reactions. One common method includes:

    Formation of the dioxoisoindolinyl moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by oxidation.

    Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl derivative with the intermediate compound.

    Formation of the carbamate group: The final step involves the reaction of the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dioxoisoindolinyl moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine

In medicine, carbamate derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The dioxoisoindolinyl moiety may interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity and specificity. The carbamate group may also play a role in modulating the compound’s activity by forming reversible covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-phenylpropan-2-yl)carbamate: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(4-fluorophenyl)propan-2-yl)carbamate: Has the fluorine atom in a different position, which can influence its chemical behavior.

Uniqueness

The presence of the fluorophenyl group in tert-Butyl (1-(1,3-dioxoisoindolin-2-yl)-3-(3-fluorophenyl)propan-2-yl)carbamate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H23FN2O4

Molecular Weight

398.4 g/mol

IUPAC Name

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-(3-fluorophenyl)propan-2-yl]carbamate

InChI

InChI=1S/C22H23FN2O4/c1-22(2,3)29-21(28)24-16(12-14-7-6-8-15(23)11-14)13-25-19(26)17-9-4-5-10-18(17)20(25)27/h4-11,16H,12-13H2,1-3H3,(H,24,28)

InChI Key

TWQAEDUMDUDFGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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